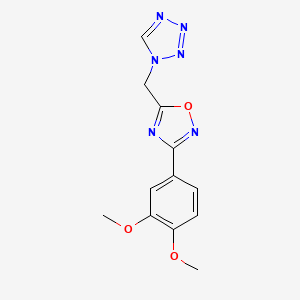
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as TTM-ODZ and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, TTM-ODZ has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, TTM-ODZ has been used as a tool to study the role of various enzymes and proteins in cellular processes. In pharmacology, TTM-ODZ has been studied for its effects on the central nervous system and its potential as a therapeutic agent for various neurological disorders.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that TTM-ODZ exerts its effects by modulating various signaling pathways in cells. TTM-ODZ has been shown to inhibit the activity of various enzymes and proteins, including phosphodiesterases, kinases, and proteases. It has also been shown to modulate the activity of various ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that TTM-ODZ inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TTM-ODZ has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole in lab experiments is its versatility. TTM-ODZ can be used in various assays to study the activity of enzymes, proteins, and receptors. Another advantage is its stability, which allows for long-term storage and use in multiple experiments. However, one of the limitations of using TTM-ODZ is its potential toxicity. In some studies, TTM-ODZ has been shown to have cytotoxic effects on certain cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole. One direction is to further investigate the mechanism of action of TTM-ODZ and its effects on various signaling pathways in cells. Another direction is to explore the potential therapeutic applications of TTM-ODZ in the treatment of various diseases, including cancer and neurological disorders. Additionally, future research could focus on developing new synthetic methods for TTM-ODZ and its analogs to improve their efficacy and reduce their toxicity.
Synthesemethoden
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole can be synthesized using various methods. One of the most common methods involves the reaction of 3-(3,4-dimethoxyphenyl)-5-(azidomethyl)-1,2,4-oxadiazole with sodium azide in the presence of copper(I) iodide as a catalyst. This method results in the formation of TTM-ODZ with a yield of around 80%.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-19-9-4-3-8(5-10(9)20-2)12-14-11(21-15-12)6-18-7-13-16-17-18/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQZHYPCANRKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)
![1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7573914.png)
![5,6-Dimethyl-3-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridazine-4-carboxamide](/img/structure/B7573935.png)
![1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573937.png)
![3-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carboxamide](/img/structure/B7573945.png)
![6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7573951.png)
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7573960.png)
![2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7573965.png)


![(2-Chloroimidazo[1,2-a]pyridin-3-yl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573987.png)
![6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B7573999.png)
![4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol](/img/structure/B7574002.png)
![3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide](/img/structure/B7574006.png)